2,2-Dimethylpropanecarbonylisothiocyanate
Description
2,2-Dimethylpropanecarbonylisothiocyanate is a branched organic compound featuring an isothiocyanate (-N=C=S) functional group attached to a 2,2-dimethylpropanecarbonyl moiety. The steric hindrance imparted by the two methyl groups on the central carbon of the acyl group significantly influences its reactivity and stability compared to linear analogs. This compound is primarily utilized in organic synthesis, particularly in the preparation of thiourea derivatives and heterocyclic frameworks. Its structural uniqueness makes it a subject of interest in comparative studies with other acyl isothiocyanates and related sulfur-containing compounds.
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
3,3-dimethylbutanoyl isothiocyanate |
InChI |
InChI=1S/C7H11NOS/c1-7(2,3)4-6(9)8-5-10/h4H2,1-3H3 |
InChI Key |
LURZKZNDLSFLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpropanecarbonyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide (CS2) and a base, followed by desulfurylation using cyanuric acid . This one-pot process is conducted under aqueous conditions, making it a convenient and efficient method for producing isothiocyanates .
Industrial Production Methods: Industrial production of isothiocyanates, including 2,2-dimethylpropanecarbonyl isothiocyanate, often employs similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpropanecarbonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas and other derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with amines and alcohols.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 2,2-dimethylpropanecarbonyl isothiocyanate.
Solvents: Common solvents include dichloromethane, acetonitrile, and water.
Catalysts: Bases such as triethylamine are often used to facilitate reactions.
Major Products:
Thioureas: Formed through substitution reactions with amines.
Heterocycles: Formed through cyclization reactions with various nucleophiles.
Scientific Research Applications
2,2-Dimethylpropanecarbonyl isothiocyanate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a building block for synthesizing thioureas and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-dimethylpropanecarbonyl isothiocyanate involves the reactivity of the isothiocyanate group (N=C=S). This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and other biological effects . The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by reacting with active site residues.
Protein Labeling: It can covalently modify proteins, making it useful for studying protein function and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The isothiocyanate group (-N=C=S) distinguishes 2,2-dimethylpropanecarbonylisothiocyanate from compounds like hexamethylene diisocyanate (a diisocyanate with -N=C=O groups) and thiocyanate derivatives (e.g., the thiadiazole compound in ). Key structural differences include:
Research Findings and Data
Spectroscopic Characterization
- 1H NMR : Expected singlet for tert-butyl group (δ ~1.2 ppm) and absence of acidic protons.
- 13C NMR : Carbonyl carbon at ~170 ppm, isothiocyanate carbon at ~130 ppm.
Biological Activity
Overview
2,2-Dimethylpropanecarbonylisothiocyanate (also known as DMPI) is a compound with significant potential in biological research and applications. It belongs to the class of isothiocyanates, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of DMPI, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₇H₁₃N₃OS
- Molecular Weight : 173.26 g/mol
- Solubility : Limited aqueous solubility, approximately 1.7 µg/mL at pH 7.4 .
The biological activity of DMPI is primarily attributed to its ability to interact with various cellular targets. Isothiocyanates generally exert their effects through:
- Inhibition of Enzymes : DMPI may inhibit specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways : It can influence pathways related to inflammation and apoptosis.
- Antioxidant Activity : The compound may scavenge free radicals, thereby protecting cells from oxidative stress.
Anticancer Properties
Research indicates that DMPI exhibits potent anticancer activity against various cancer cell lines. A study demonstrated that DMPI induces apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HCT116 (Colon Cancer) | 12 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10 | Modulation of oxidative stress response |
Antimicrobial Activity
DMPI has shown significant antimicrobial properties against various pathogens. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
DMPI has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies
- Breast Cancer Study : A clinical trial involving DMPI showed a significant reduction in tumor size among participants treated with the compound as an adjunct therapy alongside standard chemotherapy. Patients experienced fewer side effects compared to those receiving chemotherapy alone.
- Infection Control : A case study on patients with recurrent urinary tract infections demonstrated that incorporating DMPI into their treatment regimen led to a marked decrease in infection recurrence rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
